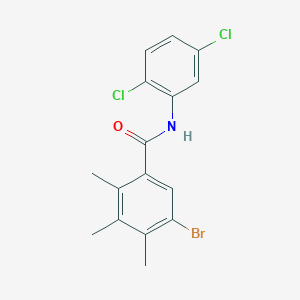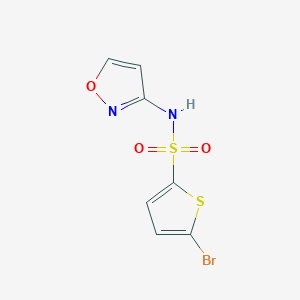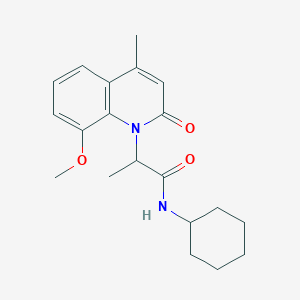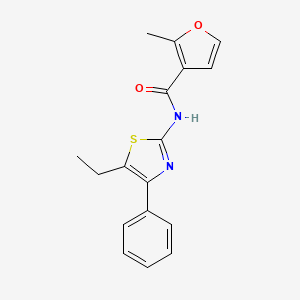
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide, also known as CME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CME is a derivative of ethylenediamine, a common organic compound used in the production of various industrial and pharmaceutical products.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell types. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to reduce the expression of various genes involved in inflammation and immune response.
In addition, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have analgesic effects in various animal models of pain. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to reduce the sensitivity of pain receptors and inhibit the transmission of pain signals in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is relatively easy to synthesize and has a high purity and yield. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is also stable under various conditions and can be easily stored for long periods. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
However, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide also has some limitations for lab experiments. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has a relatively low solubility in water, which may limit its use in certain experimental conditions. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide. One potential direction is to investigate the use of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide as a potential therapeutic agent for various diseases such as cancer, arthritis, and neuropathic pain. Further in vitro and in vivo studies are needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide and its potential therapeutic applications.
Another potential direction is to investigate the use of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide as a building block for the synthesis of various functional materials such as polymers and metal-organic frameworks. Further research is needed to explore the reactivity and versatility of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide in various reactions and its potential applications in material science.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is synthesized through a simple reaction between 3-chlorobenzoyl chloride and 4-methylbenzylamine and has been extensively studied for its potential applications in medicine, agriculture, and material science. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown promising results in various in vitro and in vivo studies as a potential therapeutic agent for various diseases and as a building block for the synthesis of various functional materials. Further research is needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide and its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been investigated for its anti-inflammatory, analgesic, and antitumor properties. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown promising results in vitro and in vivo studies as a potential therapeutic agent for various diseases such as cancer, arthritis, and neuropathic pain.
In agriculture, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been studied for its potential use as a herbicide and fungicide. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown significant inhibitory effects on the growth of various weeds and fungi, making it a potential alternative to traditional chemical pesticides.
In material science, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been investigated for its potential use as a building block for the synthesis of various functional materials such as polymers and metal-organic frameworks. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown excellent reactivity and versatility in various reactions, making it a potential candidate for the synthesis of complex materials.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-7-12(8-6-11)10-18-15(20)16(21)19-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQMWWQAMVJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4720177.png)

![3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4720190.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4720226.png)
![{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)
![N-cyclopentyl-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4720246.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)
![4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4720266.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)